molecular formula C11H12N4O B11820845 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11820845
M. Wt: 216.24 g/mol
InChI Key: PFEADASLRODPEM-UHFFFAOYSA-N
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Description

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, methyl, and phenyl groups makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-9(12)10(15-14-7)11(16)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,16)(H,14,15)

InChI Key

PFEADASLRODPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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